
Sératrodast
Vue d'ensemble
Description
Seratrodast is a thromboxane A2 receptor antagonist primarily used in the treatment of asthma. It was the first thromboxane A2 receptor antagonist developed as an anti-asthmatic drug and received marketing approval in Japan in 1997 . The compound is known for its ability to inhibit bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness, which are common symptoms in asthma patients .
Applications De Recherche Scientifique
Clinical Applications in Asthma Management
Efficacy in Asthma Treatment
Seratrodast has been approved in Japan for the treatment of asthma and is currently under development in other regions, including the United States. A significant study involving 183 patients assessed its pharmacokinetics and pharmacodynamics, revealing that seratrodast significantly improved lung function, specifically forced expiratory volume in one second (FEV1) and peak expiratory flow (PEF) . The study found that a daily dose of 120 mg resulted in a linear increase in FEV1 correlated with plasma concentrations, indicating effective bronchodilation.
In a comparative study against montelukast, seratrodast demonstrated superior efficacy in improving PEF and reducing eosinophil cationic protein levels, which are markers of airway inflammation . The results indicated that seratrodast could be recommended as a controller medication for patients with mild to moderate asthma.
Table 1: Comparison of Efficacy between Seratrodast and Montelukast
Parameter | Seratrodast (80 mg) | Montelukast (10 mg) | P-value |
---|---|---|---|
Improvement in PEF (L/s) | 0.416 | - | 0.01 |
Reduction in ECP levels | Significant | - | <0.001 |
Reduction in albumin levels | Significant | - | <0.001 |
Tolerability | Similar | Similar | - |
Applications Beyond Asthma
Chronic Pulmonary Conditions
Seratrodast has also been investigated for its potential benefits in chronic pulmonary diseases such as emphysema. A study reported improvements in respiratory distress among patients with chronic pulmonary emphysema after treatment with seratrodast, evidenced by decreased levels of 11-dehydro-TXB2, a thromboxane metabolite associated with inflammation . This suggests that seratrodast may alleviate respiratory symptoms by modulating thromboxane biosynthesis.
Potential Repurposing for Other Conditions
Recent research has indicated that seratrodast may inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This property opens avenues for repurposing seratrodast in conditions where ferroptosis plays a critical role, such as neurodegenerative diseases and certain cancers . Further studies are required to explore these potential applications.
Case Studies
Case Study 1: Efficacy in Asthma
In a double-blind study involving 205 patients with mild to moderate asthma, participants receiving seratrodast showed statistically significant improvements in clinical symptoms and lung function tests compared to those receiving montelukast. The study highlighted the reduction in expectoration scores and improvements in FEV1 and FVC measurements .
Case Study 2: Chronic Pulmonary Emphysema
A clinical trial focused on patients with chronic pulmonary emphysema demonstrated that treatment with seratrodast led to significant improvements in respiratory function parameters after eight weeks of therapy. Notably, the study reported enhanced patient-reported outcomes regarding respiratory distress .
Mécanisme D'action
Target of Action
Seratrodast primarily targets the Thromboxane A2 receptor (TP receptor) . The TP receptor is a protein that plays a crucial role in the contraction of smooth muscles, platelet aggregation, and the release of certain neurotransmitters .
Mode of Action
Seratrodast acts as an antagonist to the TP receptor . By selectively inhibiting this receptor, it effectively blocks the pathways that lead to airway narrowing and inflammation . When Thromboxane A2 (TXA2) binds to its receptor on smooth muscle cells in the airways, it triggers a cascade of reactions that result in muscle contraction, leading to the narrowing of the airways .
Biochemical Pathways
The primary biochemical pathway affected by Seratrodast is the Thromboxane A2 (TXA2) pathway . TXA2 is a potent vasoconstrictor and bronchoconstrictor and plays a significant role in the pathophysiology of asthma . By blocking the TP receptor, Seratrodast inhibits the action of TXA2, thereby reducing bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness .
Pharmacokinetics
The pharmacokinetics of Seratrodast have been studied in healthy volunteers. The absorption of Seratrodast is relatively rapid with maximum plasma concentrations obtained in 3 to 4 hours . The plasma concentrations of Seratrodast increase proportionally with dose between the 160 and 240mg doses . The oral clearance and terminal half-life averaged 0.9 L/h and 22 hours, respectively, after single-dose administration . As expected from the terminal half-life, Seratrodast accumulates predictably upon once-daily multiple administration, and steady-state is ultimately reached within 7 days of administration .
Result of Action
The molecular and cellular effects of Seratrodast’s action primarily involve the reduction of bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness . This results in the alleviation of asthma symptoms, making it an effective treatment for this condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Seratrodast. For instance, co-administration with certain drugs like paracetamol or cephem antibiotics increases the risk of liver damage . Use with aspirin increases the bioavailability of Seratrodast .
Analyse Biochimique
Biochemical Properties
Seratrodast interacts with the thromboxane A2 receptor, acting as an antagonist . Thromboxane A2 is generated in the lungs of people with asthma, and when it signals through the thromboxane receptor, it causes bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness . By inhibiting the activity of the thromboxane receptor, Seratrodast blocks the effects of TXA2 .
Cellular Effects
Seratrodast has a significant impact on various types of cells and cellular processes. It influences cell function by preventing platelet aggregation and tumor thrombosis . This is achieved by effectively inhibiting the expression of TXA2R .
Molecular Mechanism
The molecular mechanism of Seratrodast involves its action as a thromboxane A2 receptor antagonist . It binds to the thromboxane A2 receptor, blocking the effects of TXA2 . This prevents the bronchoconstriction, vasoconstriction, mucous secretion, and airway hyper-responsiveness that TXA2 would typically cause .
Temporal Effects in Laboratory Settings
The plasma concentrations of Seratrodast increase proportionally with dose between the 160 and 240mg doses . Steady-state plasma concentrations of Seratrodast are reached within 4–5 days . Seratrodast is slowly cleared, mainly by hepatic biotransformation .
Metabolic Pathways
Seratrodast is metabolized in the body, undergoing various transformations . The specific metabolic pathways that Seratrodast is involved in, including any enzymes or cofactors that it interacts with, are not fully detailed in the available literature.
Transport and Distribution
Seratrodast is absorbed relatively rapidly, with maximum plasma concentrations obtained in 3 to 4 hours . The specific transporters or binding proteins that Seratrodast interacts with, as well as any effects on its localization or accumulation, are not fully detailed in the available literature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Seratrodast can be synthesized through various methods. One common approach involves the preparation of the compound by reacting 7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents like methanol and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Seratrodast involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The process includes the preparation of a standard stock solution of Seratrodast, followed by dilution and purification to achieve the desired concentration and purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Seratrodast undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Seratrodast, each with unique pharmacological properties .
Comparaison Avec Des Composés Similaires
Ramatroban: Another thromboxane receptor antagonist used in the treatment of allergic rhinitis and asthma.
Comparison:
Uniqueness: Unlike thromboxane synthase inhibitors such as ozagrel, Seratrodast does not affect thrombus formation, time to occlusion, or bleeding time. This makes it a safer option for patients with a risk of bleeding disorders.
Activité Biologique
Seratrodast is a selective thromboxane A2 (TXA2) receptor antagonist that has been investigated for its potential therapeutic applications in asthma and other inflammatory conditions. This article synthesizes recent research findings on the biological activity of seratrodast, focusing on its effects on airway inflammation, bronchial hyperresponsiveness, and overall asthma management.
Thromboxane A2 is known for its role in bronchoconstriction and airway inflammation. By blocking TXA2 receptors, seratrodast aims to mitigate these effects, potentially leading to improved respiratory function and reduced symptoms in asthmatic patients. Studies have shown that seratrodast can reduce bronchial hyperresponsiveness and improve clinical symptoms associated with asthma.
Case Study Overview
A double-blind, placebo-controlled study evaluated the effects of seratrodast in adult patients with asthma. The study included 205 participants who were randomized to receive either seratrodast (80 mg) or montelukast (10 mg) for 28 days. The primary outcomes measured included peak expiratory flow (PEF), eosinophil cationic protein (ECP) levels, and overall asthma symptom scores.
Results Summary
Parameter | Seratrodast Group (n=103) | Montelukast Group (n=102) | p-value |
---|---|---|---|
Mean PEF Improvement (L/s) | 0.416 | 0.305 | 0.01 |
ECP Reduction (ng/mL) | Significant reduction | Moderate reduction | <0.001 |
Symptom Score Improvement | Significant | Moderate | <0.05 |
The results indicated that seratrodast significantly improved PEF and reduced ECP levels compared to montelukast, suggesting enhanced anti-inflammatory effects and better control of asthma symptoms .
Biological Effects on Inflammation
Research indicates that seratrodast may also play a role in reducing airway inflammation through its effects on eosinophils, a type of white blood cell involved in allergic responses and asthma exacerbations.
- Eosinophil Cationic Protein (ECP) : A marker of eosinophilic inflammation, ECP levels were significantly decreased in patients treated with seratrodast, indicating a reduction in airway inflammation .
- Bronchial Hyperresponsiveness : The administration of seratrodast led to improved airway responsiveness to acetylcholine, further supporting its role as an effective anti-inflammatory agent .
Recent Research Findings
Recent studies have expanded the understanding of seratrodast's biological activity beyond asthma:
- Ferroptosis Inhibition : A novel study reported that seratrodast inhibits ferroptosis—a form of regulated cell death—by modulating TXA2 receptor activity and elevating glutathione peroxidase 4 (GPX4) levels. This suggests potential applications in broader inflammatory conditions beyond asthma .
- Combination Therapy : The addition of seratrodast to standard inhaled corticosteroid therapy has shown promising results in enhancing lung function and reducing the need for systemic corticosteroids in severe asthma cases .
Propriétés
IUPAC Name |
7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKEHDGYSLCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021397 | |
Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112665-43-7 | |
Record name | Seratrodast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112665-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seratrodast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seratrodast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SERATRODAST | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SERATRODAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.